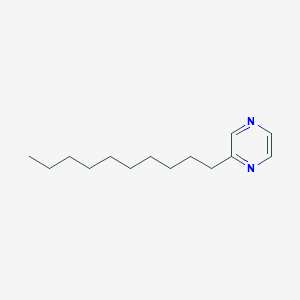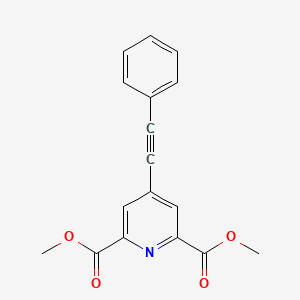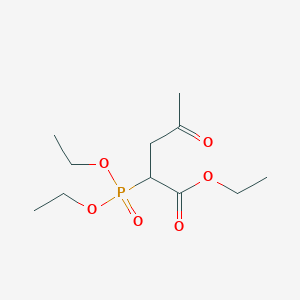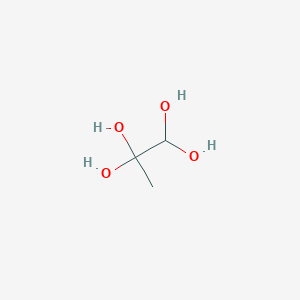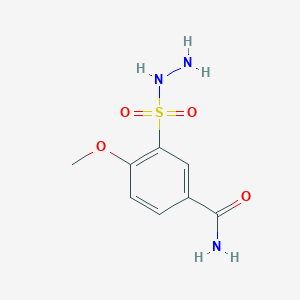
2-Decyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The decyl group attached to the second position of the benzothiazole ring makes this compound unique. Benzothiazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with a decyl aldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
C6H4(NH2)SH+C10H21CHO→C6H4(NH)SC10H21+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Decyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
2-Decyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-Decyl-1,3-benzothiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound’s ability to interact with cellular membranes and disrupt their integrity also contributes to its biological activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of a decyl group.
2-Phenyl-1,3-benzothiazole: Contains a phenyl group, leading to different chemical and biological properties.
2-Hydroxy-1,3-benzothiazole: The presence of a hydroxyl group imparts different reactivity and solubility.
Uniqueness: 2-Decyl-1,3-benzothiazole is unique due to the long decyl chain, which affects its solubility, hydrophobicity, and interaction with biological membranes. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery systems and as surfactants .
Eigenschaften
CAS-Nummer |
116406-13-4 |
|---|---|
Molekularformel |
C17H25NS |
Molekulargewicht |
275.5 g/mol |
IUPAC-Name |
2-decyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H25NS/c1-2-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19-17/h10-13H,2-9,14H2,1H3 |
InChI-Schlüssel |
FWIRDJNVAUPONL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


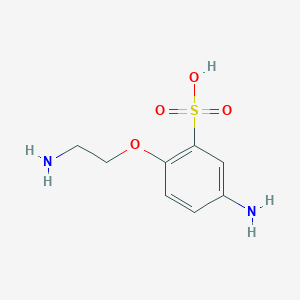
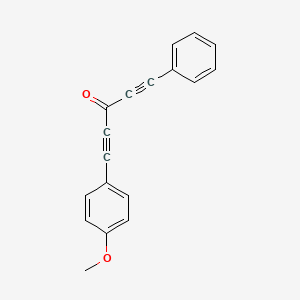
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
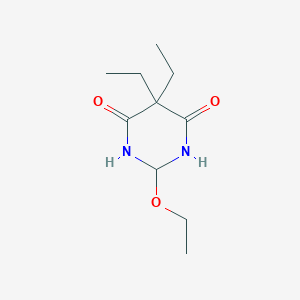
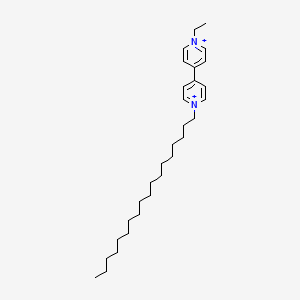
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

